molecular formula C19H15NO7S B258720 dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate

dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate

Cat. No. B258720
M. Wt: 401.4 g/mol
InChI Key: IWCAQKMZGBIYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate is a chemical compound that belongs to the class of thiophene derivatives. It is widely used in scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate involves the generation of singlet oxygen upon excitation with light. Singlet oxygen is a highly reactive species that can oxidize biomolecules such as lipids, proteins, and DNA. This leads to cell death and tissue damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate depend on the concentration, duration of exposure, and the type of cells or tissues. At low concentrations, it can act as an antioxidant and protect cells from oxidative stress. At high concentrations, it can induce cell death and tissue damage.

Advantages and Limitations for Lab Experiments

The advantages of using dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate in lab experiments include its high sensitivity and selectivity for the detection of ROS. It is also easy to use and can be applied to a wide range of biological samples. However, its limitations include its potential toxicity to cells and tissues at high concentrations. It also requires a light source for excitation, which may limit its use in certain experimental conditions.

Future Directions

There are several future directions for the use of dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate in scientific research. One direction is to explore its potential as a photosensitizer for the photodynamic therapy of cancer. Another direction is to develop new derivatives with improved properties such as higher sensitivity and lower toxicity. Finally, it can be used in combination with other probes and imaging techniques to gain a better understanding of the role of ROS in cellular processes.

Synthesis Methods

The synthesis of dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate involves a multi-step process. The first step involves the reaction of 3-methylthiophene-2,4-dicarboxylic acid with thionyl chloride to produce 3-methylthiophene-2,4-dicarbonyl chloride. The second step involves the reaction of 3-methylthiophene-2,4-dicarbonyl chloride with dimethyl malonate to produce dimethyl 3-methyl-5-(methylthio)thiophene-2,4-dicarboxylate. The final step involves the reaction of dimethyl 3-methyl-5-(methylthio)thiophene-2,4-dicarboxylate with 3-acetyl-4-hydroxy-2H-chromen-2-one to produce dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate.

Scientific Research Applications

Dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate is widely used in scientific research applications due to its unique properties. It is used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. It is also used as a photosensitizer for the photodynamic therapy of cancer. In addition, it is used as a precursor for the synthesis of other thiophene derivatives.

properties

Product Name

dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate

Molecular Formula

C19H15NO7S

Molecular Weight

401.4 g/mol

IUPAC Name

dimethyl 3-methyl-5-[(1-oxoisochromene-3-carbonyl)amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C19H15NO7S/c1-9-13(18(23)25-2)16(28-14(9)19(24)26-3)20-15(21)12-8-10-6-4-5-7-11(10)17(22)27-12/h4-8H,1-3H3,(H,20,21)

InChI Key

IWCAQKMZGBIYBC-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=CC=CC=C3C(=O)O2)C(=O)OC

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=CC=CC=C3C(=O)O2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.